cis-4,10,13,16-Docosatetraenoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-4,10,13,16-Docosatetraenoic Acid is a long chain polyunsaturated fatty acid . It is a minor fatty acid component of rat testis lipids .

Synthesis Analysis

The methyl ester of cis-4,10,13,16-Docosatetraenoic Acid is a neutral, more lipophilic form of the free acid . It can be used as an analytical standard for the identification of the analyte in golden algae, primate brain white matter, and mouse liver using gas chromatography coupled to ion trap mass spectrometry .Molecular Structure Analysis

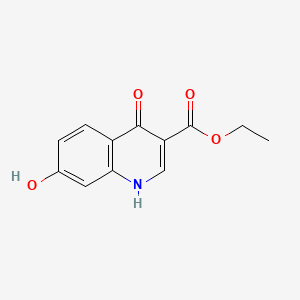

The molecular formula of cis-4,10,13,16-Docosatetraenoic Acid is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .Physical And Chemical Properties Analysis

The density of cis-4,10,13,16-Docosatetraenoic Acid is 0.9±0.1 g/cm3 . The boiling point is 432.5±14.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 75.5±6.0 kJ/mol . The flash point is 329.2±15.2 °C .Aplicaciones Científicas De Investigación

Biochemical Research

As a polyunsaturated fatty acid, cis-4,10,13,16-Docosatetraenoic Acid can be used in biochemical research to study lipid biochemistry . It can be used to understand the role of such fatty acids in various biological processes.

Cell Culture Studies

Similar to other fatty acids, it could potentially be used as a component in cell culture media. For example, cis-4,7,10,13,16,19-Docosahexaenoic acid, a related compound, has been used in Dulbecco’s Modified Eagle Medium (DMEM) for culturing cells .

Nutritional Studies

Given its presence in rat testis lipids , it could be used in nutritional studies to understand the role of various fatty acids in animal diets and their impact on health.

Analytical Chemistry

Cis-4,10,13,16-Docosatetraenoic Acid could be used in analytical chemistry as a standard for the analysis of fatty acid methyl esters (FAMEs) .

Mecanismo De Acción

Adrenic Acid, a naturally occurring polyunsaturated fatty acid formed through a 2-carbon chain elongation of arachidonic acid, is one of the most abundant fatty acids in the early human brain . It is also metabolized by cells to biologically active products viz., dihomoprostaglandins, and epoxydocosatrienoic acids (EDTs, also known as dihomo-EETs) .

Propiedades

IUPAC Name |

(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNQVYRKLOONGO-DLKMBKFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4,10,13,16-Docosatetraenoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)

![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)